molecular formula C8H14N2O4 B142239 4-Deoxysiastatin B CAS No. 148112-84-9

4-Deoxysiastatin B

Cat. No. B142239
M. Wt: 202.21 g/mol
InChI Key: HSRHUOVPONIGIS-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxysiastatin B is a natural product that belongs to the family of macrocyclic lactones. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival. Due to its unique chemical structure and biological activity, 4-Deoxysiastatin B has attracted considerable attention from the scientific community as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 4-Deoxysiastatin B involves its binding to the catalytic subunit of the 4-Deoxysiastatin B enzyme, thereby inhibiting its activity. This leads to the dysregulation of various cellular processes that are regulated by the 4-Deoxysiastatin B enzyme, such as cell growth, proliferation, and survival. Moreover, 4-Deoxysiastatin B has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 4-Deoxysiastatin B enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Deoxysiastatin B are primarily related to its inhibition of the 4-Deoxysiastatin B enzyme. This leads to the dysregulation of various cellular processes, which can have both positive and negative effects depending on the context. For example, the inhibition of the 4-Deoxysiastatin B enzyme by 4-Deoxysiastatin B has been shown to induce apoptosis in cancer cells, which is a desirable effect. However, it can also lead to the activation of various oncogenic pathways, which can promote tumor growth and progression.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Deoxysiastatin B in lab experiments include its high potency and selectivity towards the 4-Deoxysiastatin B enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Moreover, the unique biological activity of 4-Deoxysiastatin B makes it a potential therapeutic agent for various diseases. However, the limitations of using 4-Deoxysiastatin B in lab experiments include its complex synthesis process and its potential toxicity towards normal cells.

Future Directions

There are several future directions for research on 4-Deoxysiastatin B. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegeneration, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways and cellular processes. Moreover, the development of more efficient synthesis methods for 4-Deoxysiastatin B could facilitate its widespread use in lab experiments and potentially lead to the development of new therapeutic agents based on its structure and activity.

Synthesis Methods

The synthesis of 4-Deoxysiastatin B is a complex process that involves several steps. The first step is the synthesis of the macrocyclic lactone ring, which is achieved by using a combination of organic chemistry techniques such as ring-closing metathesis and macrolactonization. The second step involves the functionalization of the macrocycle with various chemical groups to enhance its activity and selectivity towards the 4-Deoxysiastatin B enzyme.

Scientific Research Applications

The unique biological activity of 4-Deoxysiastatin B has made it a valuable tool for studying the role of the 4-Deoxysiastatin B enzyme in various cellular processes. It has been used extensively in in vitro and in vivo studies to investigate the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and viral infections. Moreover, 4-Deoxysiastatin B has been shown to have potential therapeutic applications in these diseases by targeting the 4-Deoxysiastatin B enzyme.

properties

CAS RN

148112-84-9

Product Name

4-Deoxysiastatin B

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1

InChI Key

HSRHUOVPONIGIS-DSYKOEDSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O

SMILES

CC(=O)NC1C(CC(CN1)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(CC(CN1)C(=O)O)O

Other CAS RN

148112-84-9

synonyms

4-deoxysiastatin B

Origin of Product

United States

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